molecular formula C14H17FN2O2S B4724186 N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Cat. No. B4724186
M. Wt: 296.36 g/mol
InChI Key: UUULMWPAYUBTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, also known as FSD-C10, is a novel compound that has been developed for its potential use in scientific research. This compound is a member of the spirocyclic family of compounds, which are known for their unique properties and potential therapeutic applications. FSD-C10 has been synthesized using a specific method and has shown promise in various scientific studies, making it a topic of interest for researchers in the field.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in various regions of the brain and are involved in the regulation of various physiological processes. N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to bind to these receptors with high affinity, which may lead to the modulation of their activity and subsequent effects on various physiological processes.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to have various biochemical and physiological effects in scientific studies. It has been shown to have anti-inflammatory properties, which may be beneficial for the treatment of neuroinflammatory diseases. N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has several advantages for use in scientific studies. It is relatively easy to synthesize and purify, making it accessible for researchers in the field. N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also shown promise in various studies, making it a potential candidate for further research. However, there are also limitations to the use of N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide in lab experiments. Its mechanism of action is not fully understood, which may limit its potential use in certain studies. Additionally, more research is needed to fully understand the safety and toxicity profile of N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide.

Future Directions

For research include further studies on its mechanism of action and safety profile, as well as its potential use in other areas of research.

Scientific Research Applications

N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has shown potential for use in various scientific studies, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are known to play a role in various physiological processes such as pain perception, memory, and learning. N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of neuroinflammatory diseases such as multiple sclerosis.

properties

IUPAC Name

N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S/c15-11-2-1-3-12(10-11)16-13(20)17-6-4-14(5-7-17)18-8-9-19-14/h1-3,10H,4-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUULMWPAYUBTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.